![molecular formula C11H15NOS B7463610 2-methyl-N-(4-methylsulfanylphenyl)propanamide](/img/structure/B7463610.png)
2-methyl-N-(4-methylsulfanylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylsulfanylphenyl)propanamide, also known as 4'-thiomethyl-cocaine, is a synthetic compound that belongs to the class of tropane alkaloids. It is structurally similar to cocaine, a well-known psychostimulant drug, and has been the subject of scientific research due to its potential application in the treatment of cocaine addiction.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylsulfanylphenyl)propanamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the dopamine transporter, it prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to reduce the craving for cocaine and other drugs of abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of cocaine, but with less potent effects. It has been shown to produce mild psychostimulant effects, such as increased locomotor activity and increased heart rate, but without the euphoria and reward effects of cocaine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-(4-methylsulfanylphenyl)propanamide in lab experiments is its structural similarity to cocaine, which allows for the study of its effects on the brain and behavior in animal models. However, one of the limitations is its lower potency compared to cocaine, which may require higher doses to achieve the desired effects.
Future Directions
For the research on 2-methyl-N-(4-methylsulfanylphenyl)propanamide include the investigation of its potential as a medication for the treatment of cocaine and other substance use disorders. This may involve the study of its effects in clinical trials, as well as the development of more potent analogs with improved pharmacological properties. Additionally, further research is needed to fully understand its mechanism of action and its potential for abuse and dependence.
Synthesis Methods
The synthesis of 2-methyl-N-(4-methylsulfanylphenyl)propanamide involves several steps. The starting material is 4-methylthiophenol, which is reacted with 2-chloro-N-methylpropanamide to yield this compound.
Scientific Research Applications
The scientific research on 2-methyl-N-(4-methylsulfanylphenyl)propanamide has focused on its potential application in the treatment of cocaine addiction. Studies have shown that it acts as a cocaine antagonist, blocking the effects of cocaine on the brain and reducing the craving for the drug. It has also been proposed as a possible medication for the treatment of other substance use disorders, such as methamphetamine addiction.
properties
IUPAC Name |
2-methyl-N-(4-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWPMCHOOGWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.